Methyl-4-methylnicotinat-Hydrochlorid

Übersicht

Beschreibung

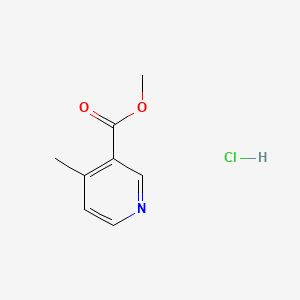

Methyl 4-methylnicotinate hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl It is a derivative of nicotinic acid and is used in various scientific research applications

Wissenschaftliche Forschungsanwendungen

Methyl 4-methylnicotinate hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals .

Wirkmechanismus

Target of Action

Methyl 4-methylnicotinate hydrochloride, also known as Methyl nicotinate, is primarily used to treat muscle and joint pain . It acts as a rubefacient, a substance that causes redness of the skin by causing dilation of the capillaries and an increase in blood circulation .

Mode of Action

The mode of action of Methyl 4-methylnicotinate hydrochloride involves peripheral vasodilation . This compound enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The release of prostaglandin D2, a potent vasodilator and inhibitor of platelet aggregation, indicates potential involvement in the arachidonic acid pathway .

Pharmacokinetics

Given its use as a topical agent, it can be inferred that the compound is primarily absorbed through the skin at the site of application .

Result of Action

The primary result of Methyl 4-methylnicotinate hydrochloride’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, causing local vasodilation and increased blood flow, which can help alleviate pain and discomfort .

Biochemische Analyse

Cellular Effects

Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application

Molecular Mechanism

Its parent compound, methyl nicotinate, is thought to promote the release of prostaglandin D2, which acts locally due to its short half-life

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-methylnicotinate hydrochloride can be synthesized through the esterification of 4-methyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux and then purifying the product through recrystallization .

Industrial Production Methods

In industrial settings, the production of Methyl 4-methylnicotinate hydrochloride involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methylnicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include 4-methyl-nicotinic acid, 4-methyl-nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.

Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.

Nicotinic acid:

Uniqueness

Methyl 4-methylnicotinate hydrochloride is unique due to its specific methyl substitution at the 4-position of the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. The compound’s hydrochloride salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .

Biologische Aktivität

Methyl 4-methylnicotinate hydrochloride is a derivative of niacin that exhibits notable biological activities, particularly in the context of vasodilation and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by research findings and data tables.

Target and Mode of Action

Methyl 4-methylnicotinate primarily targets the prostaglandin D2 (PGD2) pathway, promoting its release, which plays a crucial role in its vasodilatory effects. The compound enhances local blood flow through peripheral vasodilation when applied topically .

Biochemical Pathways

The compound is involved in the nicotinamide metabolic pathway , which is significant for its biological functions. Following topical application, it undergoes hydrolysis to nicotinic acid, contributing to its pharmacological effects .

Pharmacokinetics

Absorption and Distribution

Methyl 4-methylnicotinate is characterized by high gastrointestinal absorption and is capable of penetrating the blood-brain barrier (BBB). In human studies, approximately 80-90% of the compound can penetrate the skin effectively, facilitating rapid absorption .

Metabolism

Upon dermal application, it is hydrolyzed to nicotinic acid and methanol. The half-life in the dermis ranges from 3 to 10 minutes, indicating a quick onset of action .

Excretion

After topical administration, about 15% of the dose is excreted in urine within 108 hours, primarily as nicotinic acid .

Biological Effects

Vasodilation

Methyl 4-methylnicotinate induces significant cutaneous erythema due to vasodilation of peripheral blood capillaries. Studies have shown that this effect can be inhibited by NSAIDs, which reduce perfusion increases by up to 82%, indicating a strong involvement of the prostaglandin pathway .

Non-invasive Detection of Tuberculosis

This compound has been identified as a volatile organic marker for Mycobacterium tuberculosis , facilitating non-invasive screening for tuberculosis infections through breath analysis. Its detection in human breath allows rapid and accurate epidemic screening.

Table 1: Summary of Key Biological Activities

Case Study: Vasodilatory Response

A study assessing the vasodilatory effect of methyl nicotinate on healthy subjects indicated that the application resulted in a significant increase in microvascular perfusion. The study utilized laser speckle contrast imaging to measure changes in blood flow, demonstrating that inhibition of prostaglandin synthesis markedly reduced this response .

Eigenschaften

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWYIAUAYMJMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743727 | |

| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352443-13-0 | |

| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.